
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 5-phenylpent-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane can be synthesized through the hydrosilylation of 5-phenyl-1-pentyne with dimethylphenylsilane. The reaction typically involves the use of a catalyst, such as a platinum or iridium complex, under an inert atmosphere to prevent oxidation . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of the silicon-bound groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or iridium complexes, organic solvents like tetrahydrofuran, and inert atmospheres.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Hydrosilylation: Vinylsilanes or alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the addition across carbon-carbon multiple bonds . The molecular pathways involved include the formation of silicon-carbon bonds and the stabilization of reaction intermediates by the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 5-phenylpent-1-yn-1-yl group.
5-Phenylpent-4-yn-1-ol: Contains a hydroxyl group instead of the silicon moiety.
Uniqueness
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is unique due to the presence of both phenyl and pentynyl groups attached to the silicon atom
Eigenschaften
CAS-Nummer |
184577-92-2 |
|---|---|
Molekularformel |
C19H22Si |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
dimethyl-phenyl-(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C19H22Si/c1-20(2,19-15-9-4-10-16-19)17-11-5-8-14-18-12-6-3-7-13-18/h3-4,6-7,9-10,12-13,15-16H,5,8,14H2,1-2H3 |
InChI-Schlüssel |
ONQWNOHZVSKBJY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#CCCCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


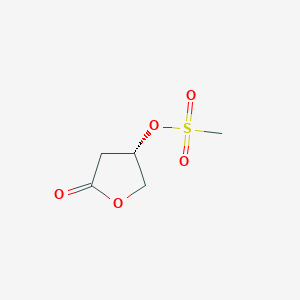
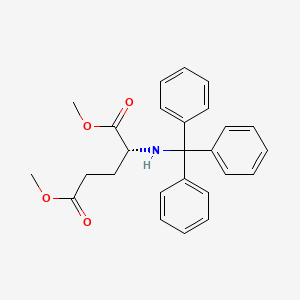

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
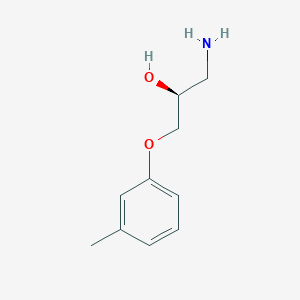
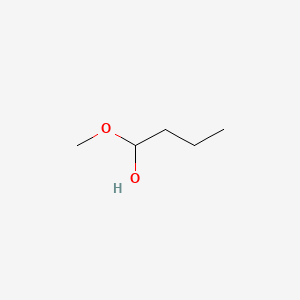

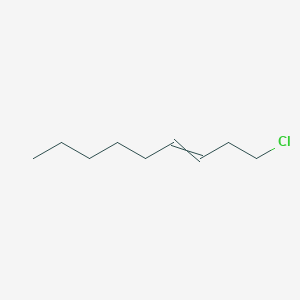
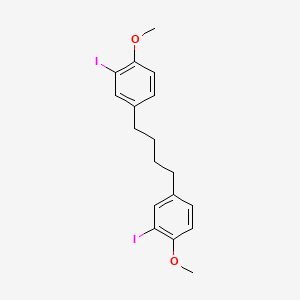


![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
